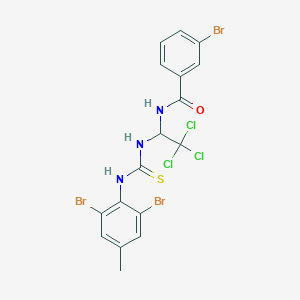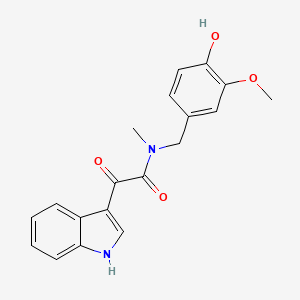
N-(4-Hydroxy-3-methoxybenzyl)-N-methylindole-3-glyoxylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
vanillyl alcohol , is a compound with the chemical formula C₈H₁₀O₃ It belongs to the class of phenolic compounds and is derived from vanillin
Name: N-(4-Hydroxy-3-methoxybenzyl)-N-methylindole-3-glyoxylamide (Vanillyl alcohol)
Molecular Formula: C₈H₁₀O₃
Molecular Weight: 154.16 g/mol
IUPAC Name: 4-Hydroxy-3-methoxybenzyl alcohol
Preparation Methods
Synthetic Routes:: Vanillyl alcohol can be synthesized through various methods, including:
One-Pot Method: Incorporating a derivative of capsaicin, N-(4-hydroxy-3-methoxybenzyl)acrylamide (HMBA), into double network (DN) hydrogels.
Thiol-Ene Terpolymer Networks: HMBA can be incorporated into a cross-linked thiol–ene network based on poly(ethylene glycol)diacrylate (PEGDA) and (mercaptopropyl)methylsiloxane homopolymers (MSHP).
Industrial Production:: Industrial-scale production methods for vanillyl alcohol are not widely documented, but research continues to explore efficient and sustainable routes.
Chemical Reactions Analysis
Vanillyl alcohol can undergo several reactions:
Oxidation: It can be oxidized to form vanillin.
Reduction: Reduction of vanillin alcohol yields vanillylamine.
Substitution: Various substitutions can occur on the benzene ring.
Common Reagents: Reagents like potassium permanganate (KMnO₄) are used for oxidation.
Major Products: Vanillin is a significant product.
Scientific Research Applications
Vanillyl alcohol finds applications in:
Flavor and Fragrance Industry: Due to its pleasant vanilla-like aroma.
Pharmaceuticals: As a precursor for vanillin, which has antioxidant properties.
Biological Studies: Investigating its effects on cellular processes.
Mechanism of Action
The exact mechanism of vanillyl alcohol’s effects is not fully elucidated. it likely interacts with molecular targets and pathways related to its antioxidant and flavor properties.
Comparison with Similar Compounds
Vanillyl alcohol stands out due to its unique combination of aromatic properties and potential health benefits. Similar compounds include vanillin, capsaicin, and other phenolic derivatives.
Remember that research on vanillyl alcohol continues, and its multifaceted applications make it an intriguing compound in both science and industry
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide |
InChI |
InChI=1S/C19H18N2O4/c1-21(11-12-7-8-16(22)17(9-12)25-2)19(24)18(23)14-10-20-15-6-4-3-5-13(14)15/h3-10,20,22H,11H2,1-2H3 |
InChI Key |
MEFXWEOVYWCFJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)O)OC)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


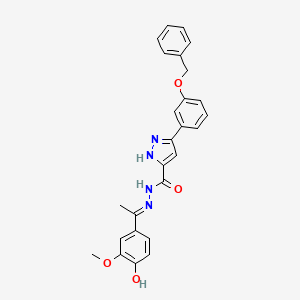

![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008510.png)
![4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]](/img/structure/B12008515.png)
![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)

![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)
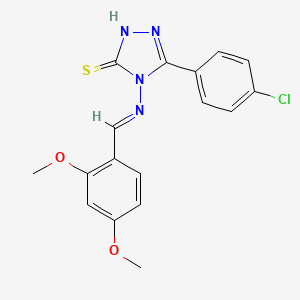
![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)
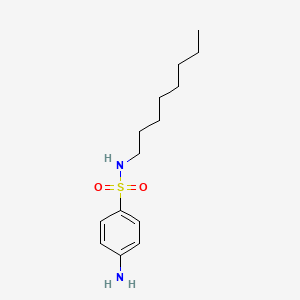
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)

